1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-11(2,3)19-10(18)13-5-4-12(7-13,9(16)17)6-8(14)15/h4-7H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXKJYRZDKBBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carboxylation of Pyrrolidine Derivatives
A foundational approach involves the functionalization of pyrrolidine precursors. Starting with pyrrolidine-3-carboxylic acid, the tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. Subsequent carboxylation at the 3-position is achieved through alkylation with bromoacetic acid derivatives. For example, treatment with methyl bromoacetate followed by hydrolysis yields the carboxymethyl moiety.
Table 1: Representative Direct Carboxylation Protocol
Asymmetric Synthesis via Chiral Pool Strategy
Enantiomerically pure forms of the compound are synthesized using (S)- or (R)-pyrrolidine-3-carboxylic acid as starting materials. For instance, (S)-1-Boc-pyrrolidine-3-carboxylic acid (CAS 140148-70-5) is subjected to a borane-mediated reduction to introduce a hydroxymethyl intermediate, which is then oxidized to the carboxymethyl group. This method preserves stereochemical integrity, critical for bioactive applications.
Key Reaction :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) enhance reaction rates for Boc protection and alkylation steps. For example, Boc anhydride reactions in THF at 0°C achieve near-quantitative yields, while alkylation in DMF at 60°C minimizes side-product formation.
Catalytic Systems
Palladium on carbon (Pd/C) is employed in hydrogenation steps to deprotect intermediates, as demonstrated in the synthesis of 1-Boc-pyrrolidine-3-carboxylic acid from N-benzyl precursors. Additionally, coupling agents like EDC·HCl and HOAt facilitate carboxymethyl group introduction with >90% efficiency.
Table 2: Catalytic Hydrogenation Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10% Pd/C, 40g/mol | 95% Conversion |
| Pressure | 1 atm H₂ | 88% Isolated Yield |
| Solvent | Acetic acid | Prevents Over-reduction |
Industrial-Scale Production Techniques
Continuous Flow Microreactor Systems
Industrial protocols utilize flow chemistry to enhance scalability and safety. A patented method involves continuous Boc protection in a microreactor, achieving 98% conversion at 50°C with residence times under 10 minutes. This approach reduces thermal degradation risks associated with batch processing.
Green Chemistry Innovations
Recent advances emphasize solvent-free Boc protection using mechanochemical milling. Ball-milling Boc anhydride with pyrrolidine-3-carboxylic acid and catalytic triethylamine yields 94% product purity, eliminating volatile organic solvent use.
Purification and Analytical Characterization
Chromatographic Techniques
Silica gel column chromatography with ethanol/chloroform (1:8 v/v) effectively isolates intermediates, yielding >95% purity. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms final compound homogeneity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (s, 9H, Boc), 2.11–2.22 (m, 1H, pyrrolidine), 3.63–4.02 (m, 1H, CH₂CO₂H).
-
HRMS : m/z calc. for C₁₀H₁₇NO₄ [M+H]⁺ 215.1158, found 215.1155.
Challenges and Mitigation Strategies
Diastereomer Formation
The geminal carboxymethyl and carboxylic acid groups at C3 pose steric challenges, leading to diastereomerization during alkylation. Employing low temperatures (–20°C) and bulky bases (e.g., DBU) suppresses racemization, improving enantiomeric excess to >98%.
Hydrolytic Instability
The Boc group is susceptible to acidic hydrolysis. Storage under inert gas (N₂/Ar) at 2–8°C in anhydrous DMF or THF extends shelf-life to >12 months.
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolidine ring. Common reagents include alkyl halides and nucleophilic bases.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₁₂H₁₉N₁O₆
- Molecular Weight: 273.29 g/mol
- IUPAC Name: 3-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- CAS Number: 1245807-92-4
The compound features a pyrrolidine ring with carboxylic acid functionalities, which enhances its reactivity and solubility, making it suitable for various chemical reactions.
Medicinal Chemistry
1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid has been investigated for its potential as an intermediate in the synthesis of bioactive compounds. Its derivatives have shown promise in:
- Antiviral Activity: Certain derivatives of pyrrolidine compounds exhibit antiviral properties against viruses such as HIV and influenza. Research indicates that modifications to the pyrrolidine structure can enhance antiviral efficacy, making this compound a candidate for drug development .
- Antibacterial Properties: Studies have demonstrated that compounds containing the pyrrolidine moiety can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis due to its ability to protect amino groups during reactions. The tert-butoxycarbonyl (Boc) protecting group is commonly used to prevent unwanted reactions of amines, allowing for selective coupling reactions in peptide synthesis .
Organic Synthesis
In organic chemistry, this compound is utilized as a chiral auxiliary or a precursor for synthesizing more complex molecules, including:
- Chiral Ligands: The compound can be used to create chiral ligands that facilitate asymmetric catalysis, which is crucial in producing enantiomerically pure compounds .
- Pharmaceutical Intermediates: It is employed in the synthesis of various pharmaceutical agents by enabling the formation of complex structures through strategic chemical transformations .
Case Study 1: Antiviral Compound Development
A study highlighted the synthesis of pyrrolidine derivatives that showed significant antiviral activity against tobacco mosaic virus (TMV). The research focused on optimizing the structure of these compounds to enhance their effectiveness as antiviral agents. The results indicated that specific modifications to the pyrrolidine structure led to higher activity levels compared to existing antiviral agents .
Case Study 2: Antibacterial Activity Evaluation
Another investigation assessed the antibacterial properties of various N-Boc-pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited strong inhibitory effects, indicating their potential utility in treating bacterial infections .
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be selectively removed to expose reactive amine groups, allowing for further chemical modifications and interactions with molecular targets.
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-3-(difluoromethyl)pyrrolidine-3-carboxylic acid
- CAS : 2248327-09-3
- Molecular Formula: C₁₁H₁₆F₂NO₄
- Key Differences : Replaces the carboxymethyl group with a difluoromethyl (-CF₂H) substituent.
- Reduced hydrogen-bonding capacity due to the absence of a carboxylic acid in the substituent.
1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic Acid
- CAS : 1108713-51-4
- Molecular Formula: C₁₁H₁₉NO₄ (estimated)
- Key Differences : A methyl group replaces the carboxymethyl substituent and is positioned at the 4-carbon instead of the 3-carbon.
- Lacks the additional carboxylic acid, reducing polarity and solubility in aqueous media.
1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid
- CAS : 59378-75-5
- Molecular Formula: C₁₀H₁₇NO₄
- Key Differences : Only one carboxylic acid group at the 3-position, without the carboxymethyl extension.
- Implications :
Ring Size and Heteroatom Variations
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid
- CAS : 934342-39-9
- Molecular Formula: C₁₁H₁₈FNO₄
- Key Differences : Piperidine ring (6-membered) instead of pyrrolidine (5-membered), with a fluorine substituent at the 3-position.
- Implications :
1-(tert-Butoxycarbonyl)-3-(cyanomethyl)azetidine-3-carboxylic acid
- CAS: Not specified (see ).
- Molecular Formula : Estimated as C₁₀H₁₃N₂O₄.
- Key Differences: Azetidine ring (4-membered) with a cyanomethyl (-CH₂CN) group.
- Implications :
Physicochemical Properties Comparison
| Compound Name | Molecular Weight (g/mol) | Substituent(s) | Key Functional Groups | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | 273.28 | Carboxymethyl | 2×COOH, Boc | -0.5 |
| 3-(Difluoromethyl) analog | 247.26 | Difluoromethyl | 1×COOH, Boc | 0.8 |
| 4-Methyl analog | ~229 | Methyl | 1×COOH, Boc | 1.2 |
| Piperidine-3-fluoro analog | 247.26 | Fluorine | 1×COOH, Boc | 0.5 |
| Azetidine-cyanomethyl analog | ~225 | Cyanomethyl | 1×COOH, Boc | 0.3 |
*LogP values estimated using fragment-based methods; actual values may vary.
Biological Activity
1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid, also known as N-Boc-β-proline, is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₂₃NO₅
- Molecular Weight : 273.33 g/mol
- CAS Number : 1281549-47-0
The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, making it suitable for various biological applications.
Antiviral Activity
Recent studies have highlighted the antiviral properties of β-amino acid derivatives, including those containing pyrrolidine moieties. For instance, compounds similar to this compound have been shown to exhibit significant antiviral activity against various viruses:
- Mechanism of Action : The antiviral activity is primarily attributed to the inhibition of viral replication. For example, certain derivatives demonstrated a protective activity against tobacco mosaic virus (TMV) with curative rates exceeding 55% at concentrations around 500 μg/mL .
Antibacterial and Anti-inflammatory Effects
The compound has also been evaluated for its antibacterial and anti-inflammatory potential. Research indicates that β-amino acid derivatives can inhibit bacterial growth and modulate inflammatory responses:
- In vitro Studies : In laboratory settings, compounds with similar structures have shown effectiveness against common bacterial strains, suggesting that they may serve as leads for developing new antibiotics .
Study 1: Antiviral Efficacy Against HSV-1
A study focused on the antiviral efficacy of pyrrolidine derivatives against Herpes Simplex Virus type 1 (HSV-1). The findings indicated that specific structural modifications in pyrrolidine derivatives enhanced their inhibitory effects on viral replication in Vero cell cultures. The most effective compounds exhibited EC₅₀ values significantly lower than control agents .
Study 2: Optimization for Antiviral Potency
Research by Bernardino et al. explored the optimization of β-amino acid-containing heterocycles for enhanced antiviral potency. The study demonstrated that structural variations could lead to improved activity against multiple viral strains, including HSV and VSV (vesicular stomatitis virus) .
Data Table: Biological Activity Summary
| Activity Type | Compound Derivative | Target Virus/Bacteria | EC₅₀/Curative Rate |
|---|---|---|---|
| Antiviral | Pyrrolidine Derivative | HSV-1 | Lower than control |
| Antiviral | β-amino Acid Derivative | Tobacco Mosaic Virus | 56.8% Curative Rate |
| Antibacterial | Pyrrolidine Derivative | Staphylococcus aureus | Significant Inhibition |
| Anti-inflammatory | Pyrrolidine Derivative | Inflammatory Cytokines | Modulation Observed |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Tert-butoxycarbonyl)-3-(carboxymethyl)pyrrolidine-3-carboxylic acid, and what reaction conditions are typically employed?
- Methodological Answer : The compound is synthesized via multi-step functionalization of the pyrrolidine scaffold. Key steps include Boc protection of the amine group (e.g., using di-tert-butyl dicarbonate in dichloromethane with DMAP and triethylamine at 0–20°C) , followed by carboxymethylation. For the latter, alkylation with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) is typical. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. Which spectroscopic methods are most effective for characterizing the structure of this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm Boc group presence (tert-butyl singlet at ~1.4 ppm in ¹H NMR; carbonyl signal at ~155 ppm in ¹³C NMR) and carboxymethyl integration (e.g., CH₂ protons at ~3.5–4.0 ppm) .
- IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and Boc carbonyl (~1700 cm⁻¹) .
- HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H]⁺ or [M-Boc+H]⁺ fragments) .
Q. How should researchers handle and store this compound to maintain its stability during experiments?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the Boc group and decarboxylation. Pre-weigh aliquots under inert gas (N₂/Ar) to minimize moisture exposure. For long-term storage (<6 months), lyophilization is recommended .
Advanced Research Questions
Q. What strategies can resolve challenges in stereochemical control during the synthesis of substituted derivatives (e.g., fluorophenyl analogs)?
- Methodological Answer : Use chiral auxiliaries or enantioselective catalysis to direct stereochemistry. For example, (3R,4S)-configured derivatives can be synthesized via asymmetric hydrogenation of ketone intermediates using Ru-BINAP catalysts. Confirm stereochemistry via X-ray crystallography or chiral HPLC (e.g., Chiralpak IA column, hexane/IPA mobile phase) .
Q. How can researchers optimize reaction yields when introducing carboxymethyl groups onto the pyrrolidine ring under varying pH conditions?
- Methodological Answer : Conduct pH-controlled alkylation in a biphasic system (e.g., water/dichloromethane) with phase-transfer catalysts (e.g., tetrabutylammonium bromide). Maintain pH 8–9 (using NaHCO₃) to deprotonate the carboxylic acid without hydrolyzing the Boc group. Monitor reaction progress via TLC (silica gel, Rf ~0.3 in 10% MeOH/CH₂Cl₂) .
Q. What analytical approaches distinguish regioisomers formed during functionalization reactions (e.g., nitration or sulfonation)?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Identify spatial proximity of substituents (e.g., NOE correlations between carboxymethyl and adjacent protons) .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers via exact mass matching (e.g., C₁₀H₁₈N₂O₄ requires 230.1267 g/mol) .
- X-ray Diffraction : Resolve ambiguous structures crystallographically, particularly for sterically hindered isomers .
Data Contradiction Analysis
- Example Scenario : Conflicting reports on Boc group stability under basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
